molecular formula C19H11ClF3N3S B14141974 4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole CAS No. 6117-53-9

4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole

Cat. No.: B14141974
CAS No.: 6117-53-9
M. Wt: 405.8 g/mol
InChI Key: UHFIWKISFQWXMA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole is a complex organic compound that features a thiazole ring substituted with a chlorophenyl group and a pyrazolyl group containing a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyrazolyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
  • 4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

6117-53-9

Molecular Formula

C19H11ClF3N3S

Molecular Weight

405.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole

InChI

InChI=1S/C19H11ClF3N3S/c20-14-8-6-12(7-9-14)15-11-27-18(24-15)26-16(13-4-2-1-3-5-13)10-17(25-26)19(21,22)23/h1-11H

InChI Key

UHFIWKISFQWXMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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